molecular formula C8H13NO3 B1427197 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid CAS No. 1229627-19-3

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Cat. No.: B1427197
CAS No.: 1229627-19-3
M. Wt: 171.19 g/mol
InChI Key: HLGCTGZBJCWEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties

Scientific Research Applications

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Future Directions

Azetidines, including MAPAC, have been identified as valuable compounds in pharmaceutical and agrochemical research . Future research may focus on the synthesis and functionalization of azetidines, as well as their use in drug discovery, polymerization, and as chiral templates .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its incorporation into proteins in place of proline, a process facilitated by its structural similarity to proline. This misincorporation can lead to protein misfolding and altered protein function. Additionally, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase, affecting the catalytic activity and stability of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound can induce endoplasmic reticulum (ER) stress by promoting the accumulation of misfolded proteins. This stress response activates the unfolded protein response (UPR), leading to changes in gene expression and cellular metabolism. Additionally, this compound has been observed to trigger pro-inflammatory and pro-apoptotic pathways in microglial cells, resulting in increased expression of inflammatory cytokines and apoptosis markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its structural mimicry of proline allows it to be incorporated into proteins, disrupting normal protein folding and function. This misincorporation can inhibit or activate various enzymes, depending on the context. For example, it can inhibit proline dehydrogenase by competing with proline for binding sites, leading to reduced enzyme activity. Additionally, the compound can induce changes in gene expression by activating stress response pathways, such as the UPR, which modulates the expression of genes involved in protein folding, degradation, and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture models has shown sustained activation of stress response pathways and persistent changes in cellular function, including altered metabolism and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can induce mild stress responses and minor changes in cellular function. At higher doses, it can cause significant toxicity, including severe ER stress, widespread apoptosis, and organ damage. Studies in mice have shown that high doses of this compound can lead to neurological deficits and impaired motor function, highlighting the importance of dosage in determining the compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, leading to the formation of various metabolites. These metabolic processes can affect the levels of other metabolites and influence metabolic flux within the cell. Additionally, the compound’s interaction with metabolic enzymes can alter their activity and stability, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells via amino acid transporters, such as the proline transporter, and distributed to various cellular compartments. Its localization within the cell can influence its activity and interactions with other biomolecules. For example, its accumulation in the ER can exacerbate ER stress and promote the activation of stress response pathways .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it can exert its effects on protein folding and stress response pathways. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Its presence in the ER can lead to the activation of the UPR and other stress response pathways, ultimately affecting cellular function and viability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method involves the [2+2] cycloaddition of imines with alkenes to form the azetidine ring. Subsequent acylation and carboxylation reactions introduce the 2-methylpropanoyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative, known for its role as a proline analog in biological systems.

    1-(2-Methylpropanoyl)azetidine: Similar to the compound but lacks the carboxylic acid group.

    Azetidine-3-carboxylic acid: Similar structure but without the 2-methylpropanoyl group

Uniqueness: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is unique due to the presence of both the 2-methylpropanoyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

1-(2-methylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGCTGZBJCWEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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